

Spectroscopic Characterization of 6-Chloroquinoline 1-Oxide: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloroquinoline 1-oxide

CAS No.: 6563-10-6

Cat. No.: B3395962

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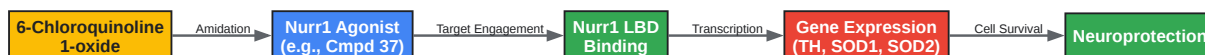
Executive Summary

6-Chloroquinoline 1-oxide is a highly versatile heterocyclic intermediate utilized extensively in modern drug discovery. The presence of the N-oxide moiety not only activates the quinoline core for regioselective functionalization (such as C2-amidation) but also serves as a critical structural motif in the development of neuroprotective agents and oncology drugs. This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, MS, IR) of **6-chloroquinoline 1-oxide**, detailing the causality behind its spectral signatures and outlining self-validating experimental workflows for its synthesis and characterization.

Chemical Context & Biological Significance

Quinoline N-oxides are characterized by a coordinate covalent N→O bond, which exerts a dual electronic effect on the aromatic system: it acts as a σ -electron acceptor (inductive deshielding) and a π -electron donor (mesomeric shielding). This unique push-pull dynamic dramatically alters the electron density of the quinoline ring, enabling nucleophilic attacks at the C2 and C4 positions that would otherwise be unfavorable in the parent quinoline.

Biologically, **6-chloroquinoline 1-oxide** is a critical building block. Recent fragment-augmented drug design campaigns have utilized this scaffold to synthesize high-affinity Nurr1 agonists (e.g., Compound 37), which upregulate neuroprotective genes such as Tyrosine Hydroxylase (TH) and Superoxide Dismutase (SOD1/2) in dopaminergic neurons[1]. Furthermore, derivatives of this core have been patented as potent Sonic Hedgehog (Smo) pathway antagonists for the treatment of basal cell carcinoma and medulloblastoma[2].



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Role of 6-chloroquinoline derivatives in Nurr1-mediated neuroprotective signaling.

Spectroscopic Data Analysis

The structural validation of **6-chloroquinoline 1-oxide** relies on a triad of spectroscopic techniques. The data below synthesizes the expected and reported values for this compound, explaining the physical causality behind each signal.

Nuclear Magnetic Resonance (NMR)

The ^1H and ^{13}C NMR spectra of **6-chloroquinoline 1-oxide** are heavily influenced by the magnetic anisotropy of the N-oxide group and the electronegativity of the chlorine atom at C6[3].

Causality in ^1H NMR: The proton at the C8 position (δ 8.62) is pushed significantly downfield due to the spatial proximity (peri-position) to the oxygen atom's electron cloud, which creates a strong deshielding electric field effect. Conversely, H-3 (δ 7.55–7.47) is relatively shielded due to the mesomeric donation of electron density from the oxygen lone pairs into the π -system[3].

Table 1: ^1H NMR Assignments (400 MHz, Acetone- d_6)

Chemical Shift (δ , ppm)	Multiplicity & Coupling (J in Hz)	Integration	Assignment	Structural Rationale
8.62	d, J = 9.3	1H	H-8	Deshielded by the magnetic anisotropy of the adjacent N-oxide group. Ortho-coupled to H-7.
8.53–8.47	m	1H	H-2	Adjacent to the N-oxide; experiences strong inductive deshielding.
8.13	d, J = 2.3	1H	H-5	Meta-coupled to H-7; deshielded by the electron-withdrawing Cl atom at C-6.
7.90–7.73	m	2H	H-4, H-7	Overlapping signals; H-7 is ortho to Cl, H-4 is para to N-oxide.

| 7.55–7.47 | m | 1H | H-3 | Shielded relative to H-2 and H-4 due to the mesomeric electron donation from the N-oxide. |

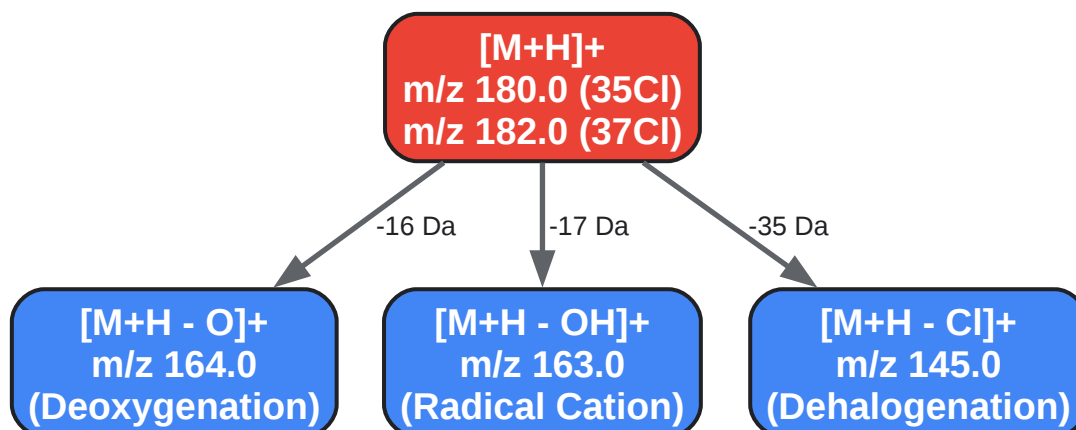
Table 2: ^{13}C NMR Data (101 MHz, Acetone-d₆)

Chemical Shift (δ , ppm)	Assignment Rationale
141.2	C-9 (C-8a) / Quaternary
136.3	C-2 / Adjacent to N-oxide
135.0	C-6 / C-Cl Quaternary
132.6	C-4 / Aromatic CH
131.2	C-8 / Aromatic CH
128.1	C-7 / Aromatic CH
124.4	C-5 / Aromatic CH
124.0	C-3 / Shielded by N-oxide mesomeric effect

(Note: As reported in literature[3], one quaternary carbon, likely C-4a, is often obscured or overlapping in standard 101 MHz acquisitions due to long relaxation delays inherent to fused heterocyclic N-oxides).

Mass Spectrometry (MS) & Infrared Spectroscopy (IR)

Electrospray Ionization (ESI) MS provides a self-validating check for the presence of the chlorine atom via its isotopic signature[4]. The natural abundance of ^{35}Cl to ^{37}Cl is approximately 3:1, which perfectly mirrors the $[\text{M}+\text{H}]^+$ peaks at m/z 180.0 and 182.0.



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Primary ESI-MS fragmentation pathways of **6-chloroquinoline 1-oxide**.

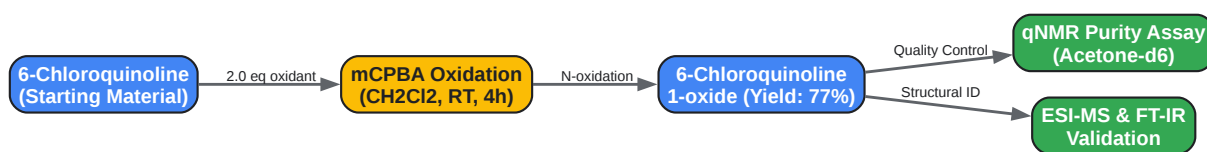
Table 3: ESI-MS & FT-IR Data Summary

Technique	Observed Value	Interpretation
ESI-MS (+)	m/z 180.0	[M+H] ⁺ for ³⁵ Cl isotope[4].
ESI-MS (+)	m/z 182.0	[M+H] ⁺ for ³⁷ Cl isotope (~3:1 relative abundance to 180.0).
FT-IR	~1320 cm ⁻¹	N–O stretching vibration (strong dipole moment).
FT-IR	~1580 cm ⁻¹	C=N stretching vibration (aromatic ring).

| FT-IR | ~830 cm⁻¹ | C–Cl stretching vibration. |

Experimental Workflows & Best Practices

To ensure scientific integrity, the synthesis and characterization of **6-chloroquinoline 1-oxide** must operate as a closed, self-validating loop. The following protocols prioritize high-fidelity data acquisition and causality-driven experimental choices.



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Synthesis and spectroscopic validation workflow for **6-chloroquinoline 1-oxide**.

Protocol 1: Synthesis via mCPBA Oxidation

Rationale: meta-Chloroperoxybenzoic acid (mCPBA) is selected as the oxidant because the peroxy oxygen is highly electrophilic. The lone pair on the quinoline nitrogen nucleophilically

attacks this oxygen, breaking the weak O–O bond. This method is highly chemoselective for the nitrogen atom over the aromatic π -system[1].

- Reaction Setup: Dissolve 6-chloroquinoline (500 mg, 3.06 mmol, 1.0 eq.) in anhydrous CH_2Cl_2 (30 mL) to ensure a moisture-free environment, preventing premature hydrolysis of the oxidant.
- Oxidation: Add mCPBA (70% purity, 1.51 g, 6.12 mmol, 2.0 eq.) portion-wise at 0 °C to control the exothermic peroxy bond cleavage[4].
- Propagation: Allow the mixture to warm to room temperature and stir for 4 hours[4].
- Workup: Dilute with additional CH_2Cl_2 and wash with 1N NaOH to neutralize and remove the m-chlorobenzoic acid byproduct. Dry the organic layer over Na_2SO_4 and evaporate under reduced pressure to yield the product as a colorless solid (approx. 77% yield)[1].

Protocol 2: Self-Validating qNMR Purity Assay

Rationale: Before utilizing the N-oxide in downstream biological assays or complex couplings, its absolute purity must be verified. We employ quantitative NMR (qNMR) using maleic acid as an internal standard. Maleic acid is chosen because it produces a sharp, distinct singlet at δ 6.26 ppm, completely isolated from the complex aromatic signals of the quinoline ring (δ 7.4–8.7 ppm)[1]. Acetone- d_6 is utilized as the solvent because it provides superior solubility for polar N-oxides and shifts the residual water peak away from the aromatic region.

- Sample Preparation: Weigh 1–4 mg of **6-chloroquinoline 1-oxide** and 1–4 mg of maleic acid (internal calibrant) into a 1.5 mL tube with ± 0.01 mg accuracy[1].
- Dissolution: Add 600 μL of Acetone- d_6 and homogenize. Transfer to a 5 mm NMR tube[1].
- Acquisition: Perform 2 dummy scans prior to acquisition to establish thermal equilibrium. Acquire the spectrum at room temperature with 64 scans and a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all protons[1].
- Validation: Calculate absolute purity by comparing the integral of the maleic acid singlet (δ 6.26) against the isolated H-8 doublet (δ 8.62) of the N-oxide.

References

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Sources

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